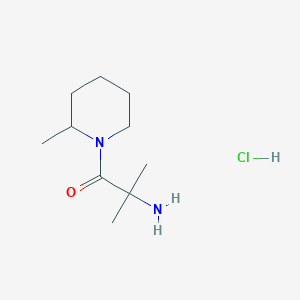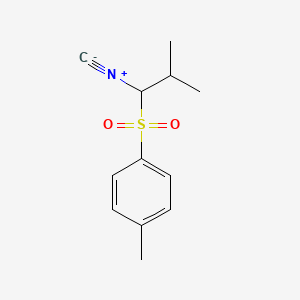
1-Isopropyl-1-tosylmethyl isocyanide
Descripción general
Descripción
1-Isopropyl-1-tosylmethyl isocyanide is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique reactivity due to the presence of the isocyano group (-N≡C). This compound is characterized by the presence of an isopropyl group, a tosylmethyl group, and an isocyano group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
1-Isopropyl-1-tosylmethyl isocyanide can be synthesized through several methods. One common synthetic route involves the reaction of tosylmethyl isocyanide with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Tosylmethyl isocyanide and isopropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride.
Procedure: Tosylmethyl isocyanide is dissolved in an appropriate solvent, such as dimethylformamide (DMF). The isopropyl halide is then added dropwise to the solution, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
1-Isopropyl-1-tosylmethyl isocyanide undergoes a variety of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions. For example, it can react with electrophiles such as alkyl halides to form substituted isocyanides.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dipolarophiles to form heterocyclic compounds. This is particularly useful in the synthesis of imidazoles and oxazoles.
Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions. For instance, oxidation with hydrogen peroxide can convert the isocyano group to a nitrile group.
Reagents and Conditions: Common reagents used in these reactions include alkyl halides, dipolarophiles, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but typically involve mild to moderate temperatures and inert atmospheres.
The major products formed from these reactions include substituted isocyanides, heterocyclic compounds, and nitriles.
Aplicaciones Científicas De Investigación
1-Isopropyl-1-tosylmethyl isocyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-1-tosylmethyl isocyanide involves its reactivity as an isocyanide. The isocyano group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
For example, in the Van Leusen reaction, the isocyano group undergoes nucleophilic attack by a carbonyl compound, followed by cyclization to form a heterocyclic product. The sulfonyl group enhances the acidity of the α-protons, facilitating deprotonation and subsequent reactions.
Comparación Con Compuestos Similares
1-Isopropyl-1-tosylmethyl isocyanide can be compared with other similar compounds, such as:
Tosylmethyl isocyanide (TOSMIC): TOSMIC is a closely related compound that also contains a tosylmethyl group and an isocyano group. It is widely used in organic synthesis for the preparation of heterocycles.
Phenyl isocyanide: This compound contains a phenyl group instead of an isopropyl group. It is used in similar reactions but has different reactivity due to the presence of the aromatic ring.
Methyl isocyanide: A simpler isocyanide with a methyl group. It is less sterically hindered and can participate in a wider range of reactions.
The uniqueness of this compound lies in its combination of the isopropyl group, tosylmethyl group, and isocyano group, which imparts specific reactivity and properties that are useful in various chemical transformations.
Propiedades
IUPAC Name |
1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9(2)12(13-4)16(14,15)11-7-5-10(3)6-8-11/h5-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCSEJYLWXXSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695820 | |
| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-84-3 | |
| Record name | 1-[(1-Isocyano-2-methylpropyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)
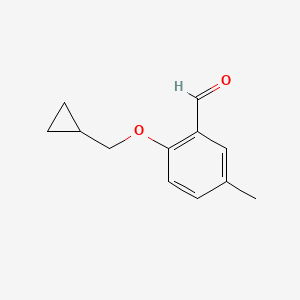
![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)
![2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1395023.png)
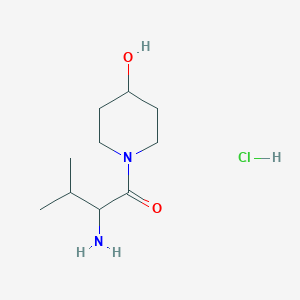
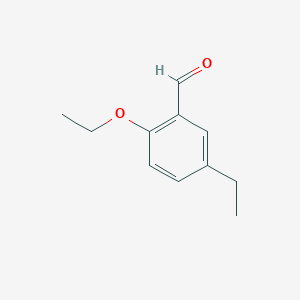
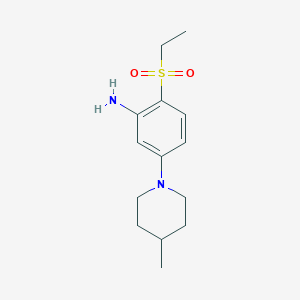
![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)
![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)
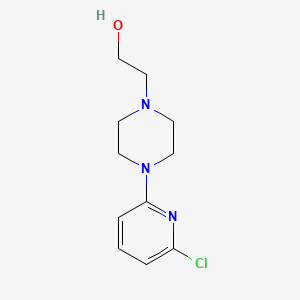
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)
